molecular formula C11H10ClNO2 B3133199 ethyl 3-chloro-1H-indole-2-carboxylate CAS No. 38343-91-8

ethyl 3-chloro-1H-indole-2-carboxylate

Cat. No.: B3133199
CAS No.: 38343-91-8
M. Wt: 223.65 g/mol
InChI Key: BSEGLNNFMGYNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then dissolved in ethanol to yield ethyl 1H-indole-2-carboxylate . The chlorination of this compound at the 3-position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry Ethyl 3-chloro-1H-indole-2-carboxylate serves as an intermediate in synthesizing various compounds with biological activities. For example, novel series of 5-chloro-indole-2-carboxylates have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
  • Synthesis of Indole Derivatives this compound is used in the synthesis of indole-2-carboxylic acid esters . An improved procedure for the synthesis of indole-2-carboxylic acid esters has been achieved by the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using ionic liquid under controlled microwave irradiation .
  • Enzyme Inhibition Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate can inhibit key enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases. The dual halogenation (chlorine and iodine) may enhance its binding affinity to target proteins compared to non-halogenated analogs.
  • Antiproliferative Activity Some derivatives of 5-chloro-indole-2-carboxylate exhibit significant antiproliferative activity . These compounds have GI50 values ranging from 29 nM to 78 nM, demonstrating inhibitory actions against tested cancer cell lines . One compound, 3e (R = m-piperidin-1-yl), was found to be more effective than erlotinib against Panc-1 (pancreatic cancer cell line), MCF-7 (breast cancer cell line), and A-549 (epithelial cancer cell line) .

Related Compounds

Several compounds share structural similarities with ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, each exhibiting unique properties:

Compound NameKey Differences
Ethyl 5-chloro-2-indolecarboxylateLacks iodine; may exhibit different reactivity
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylateContains fluorine instead of chlorine; altered properties
Ethyl 6-fluoro-1H-indole-2-carboxylateFluorine at position six; different biological activity
Ethyl 5-bromoindole-2-carboxylateBromine instead of chlorine; distinct reactivity

Biological Activity

Ethyl 3-chloro-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C_10H_8ClNO_2
  • Molecular Weight : Approximately 213.63 g/mol
  • Appearance : Pale yellow powder
  • Solubility : Soluble in organic solvents like ethanol and chloroform

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. For instance, the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate has been reported to yield indole-2-carboxylic acid esters with high efficiency under controlled conditions .

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation. In a study evaluating several indole derivatives, compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancers. The GI50 values for these compounds ranged from 29 nM to 78 nM, indicating potent activity .

Enzyme Inhibition

Research has indicated that this compound can inhibit key enzymes involved in cancer pathways. Specifically, it has been shown to interact with mutant forms of EGFR/BRAF pathways, which are critical in many malignancies. The presence of chlorine in the structure enhances binding affinity compared to non-halogenated analogs .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have reported that related indole derivatives possess significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate to good efficacy against pathogens like E. coli and S. aureus .

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of a series of indole derivatives, including this compound. The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced activity against cancer cell lines. For instance, one derivative showed a GI50 value of 29 nM against Panc-1 cells, outperforming standard treatments like erlotinib .

Mechanistic Insights

Mechanistic studies have revealed that the compound's activity may be attributed to its ability to form strong interactions with key amino acid residues in target proteins. This includes hydrogen bonding and halogen interactions that stabilize the binding of the compound within the active site of enzymes involved in tumorigenesis .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines; GI50: 29 nM - 78 nM
Enzyme InhibitionInhibits mutant EGFR/BRAF pathways
AntimicrobialEffective against E. coli and S. aureus; MIC values indicate moderate efficacy

Properties

IUPAC Name

ethyl 3-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEGLNNFMGYNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1H-indole-2-carboxylate (26.45 mmol, 1.0 equiv.) was dissolved in CCl4 (26 ml); NCS (29.10 mmol, 1.1 equiv.) was added and the mixture was heated for 16 h at boiling temperature. The resulting solid was filtered out, and the filtrate was washed with water (2×50 ml) and sat. NaCl solution (50 ml), dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (10% ethyl acetate in hexane). Yield: 73%
Quantity
26.45 mmol
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
29.1 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-chloro-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 3-chloro-1H-indole-2-carboxylate
Reactant of Route 3
ethyl 3-chloro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-chloro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-chloro-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 3-chloro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.